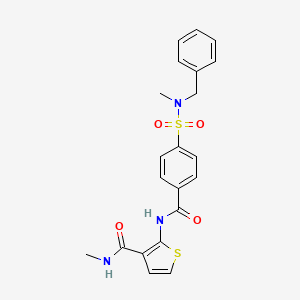

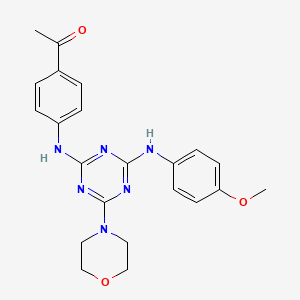

![molecular formula C20H20N4S B2720480 N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-45-6](/img/structure/B2720480.png)

N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

説明

“N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” can be analyzed using various spectroscopic techniques. For instance, IR spectra can show absorption bands resulting from C-H stretching (3100–2900 cm −1) and from the skeletal vibrations of the aromatic rings (1600–1400 cm −1), confirming the presence of the ligands in the isolated materials .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” can be complex and diverse. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” can be analyzed using various techniques. For instance, thin-layer chromatography can be performed on Merck alumina plates coated with silica gel 60 F 254, n-hexane: ethyl acetate as eluent, with spot visualization performed by exposure to iodine vapor or UV light .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide:

Anticancer Activity

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has shown promising results in anticancer research. Compounds with similar pyrrolopyrazine scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. These compounds often target specific cancer cell lines, such as breast cancer (MCF-7), non-small cell lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa), demonstrating significant antiproliferative activities .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial properties. Pyrrolopyrazine derivatives have been studied for their antibacterial and antifungal activities. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Applications

Research has indicated that pyrrolopyrazine derivatives possess antiviral properties. These compounds can inhibit the replication of viruses, making them useful in the treatment of viral infections. The specific mechanisms of action are still under investigation, but the potential for developing antiviral drugs is significant .

Anti-inflammatory Effects

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases .

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy and other diseases where cell signaling pathways are dysregulated. Pyrrolopyrazine derivatives have been identified as potential kinase inhibitors, which can block the activity of specific kinases involved in disease progression. This application is particularly relevant in targeted cancer therapies .

Antioxidant Activity

The compound may also have antioxidant properties, which are essential for protecting cells from oxidative stress and damage. Antioxidants are crucial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Pyrrolopyrazine derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress .

Neuroprotective Effects

Research into pyrrolopyrazine derivatives has also explored their potential neuroprotective effects. These compounds may protect neurons from damage and support the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The exact mechanisms are still being studied, but the potential for developing neuroprotective drugs is promising .

Antidiabetic Applications

Some pyrrolopyrazine derivatives have shown potential in managing diabetes. These compounds can help regulate blood glucose levels and improve insulin sensitivity, making them useful in the treatment of type 2 diabetes and related metabolic disorders .

将来の方向性

The future directions for the research and development of “N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” could involve exploring its potential biological applications, given that many nitrogen heterocycles have been found to have significant therapeutic value . Additionally, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .

作用機序

Target of Action

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a pyrrolopyrazine derivative . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets, leading to various changes . For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .

Biochemical Pathways

Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c25-20(22-15-16-5-2-1-3-6-16)24-14-13-23-12-4-7-18(23)19(24)17-8-10-21-11-9-17/h1-12,19H,13-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWNLKUSCPDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333643 | |

| Record name | N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

CAS RN |

393832-45-6 | |

| Record name | N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)

![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)

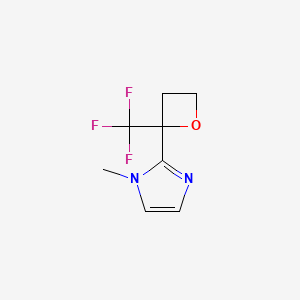

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)